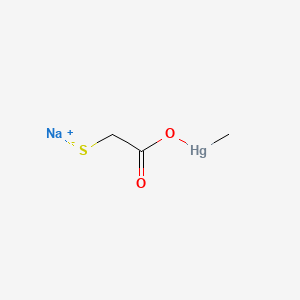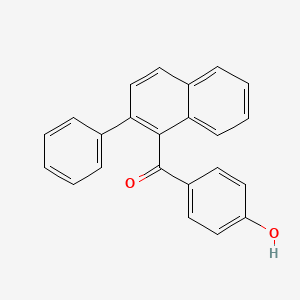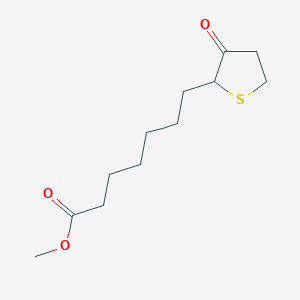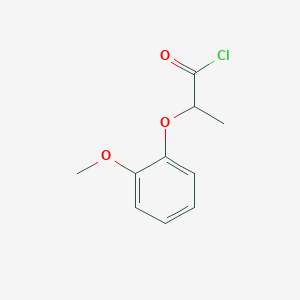
Dimethyl (2,4,6-trinitrophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,4,6-trinitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,4,6-trinitrophenyl ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2,4,6-trinitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester. For example, dimethyl phosphite can react with 2,4,6-trinitrochlorobenzene under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,4,6-trinitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, aminophosphonates, and substituted phosphonates, depending on the specific reaction and conditions employed .
Scientific Research Applications
Dimethyl (2,4,6-trinitrophenyl)phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl (2,4,6-trinitrophenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl (2,4,6-trinitrophenyl)phosphonate include:
2,4,6-Trinitroaniline: Known for its antitumor properties.
2,4,6-Trinitrophenol: Used in biochemical studies and as a metabolic stimulant.
1,3-Dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate: Studied for its high energy density and thermal stability.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
65299-83-4 |
|---|---|
Molecular Formula |
C8H8N3O9P |
Molecular Weight |
321.14 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H8N3O9P/c1-19-21(18,20-2)8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,1-2H3 |
InChI Key |
IMTJEZNAWMRELY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)

![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)


![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)



